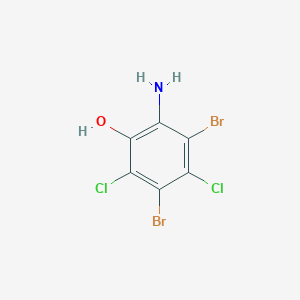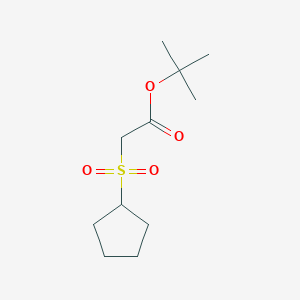
Tert-butyl 2-(cyclopentylsulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(cyclopentylsulfonyl)acetate is an organic compound with the molecular formula C11H20O4S It is a sulfone derivative, characterized by the presence of a cyclopentylsulfonyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the sulfonyl group.
Cyclopentylsulfonyl chloride: A precursor in the synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate.
Tert-butyl 2-(cyclohexylsulfonyl)acetate: A structurally similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C11H20O4S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentylsulfonylacetate |
InChI |
InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
QEVQLSFVVQTTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
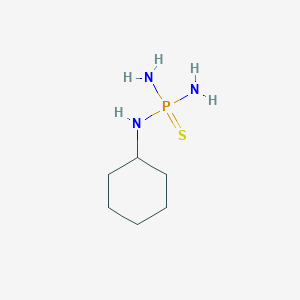
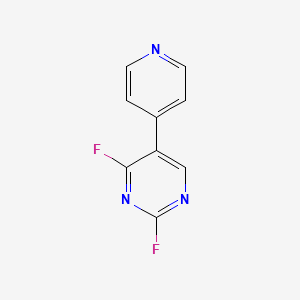
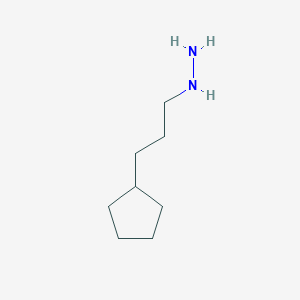

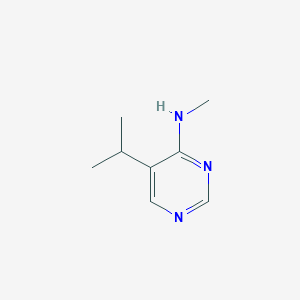
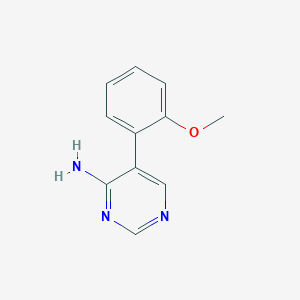
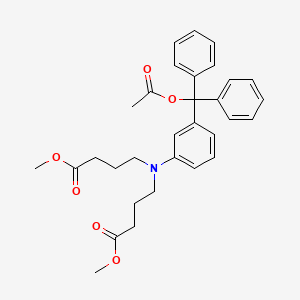
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
